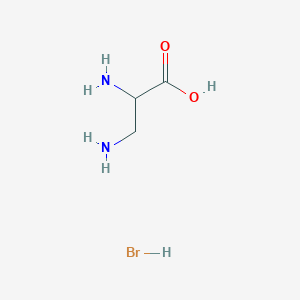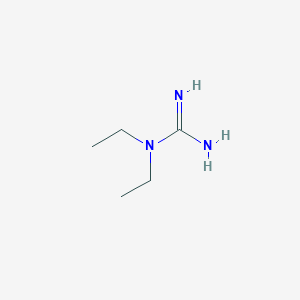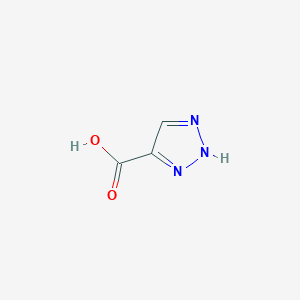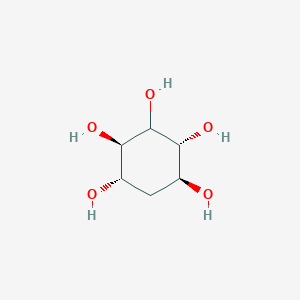
3-ブロモ-1,5-ナフチリジン
概要
説明
3-Bromo-1,5-naphthyridine, also known as 3-Bromo-Naphthyridine, is a heterocyclic compound containing a six-membered ring of atoms with one nitrogen, one bromine, and four carbon atoms. It is a colorless solid that has been used in the synthesis of various organic compounds. It has also been used in the study of biochemical and physiological effects on the body, as well as in laboratory experiments.
科学的研究の応用
N-アルキル置換1,5-ナフチリジンの合成
ハロアルカンは、1,5-ナフチリジンと容易に反応して、対応するN-アルキル置換1,5-ナフチリジンを生成する . この反応には、四級塩中間体の形成が関与し、塩基誘起ハロゲン化水素脱離を受ける .
鈴木クロスカップリング反応
鈴木クロスカップリング反応を用いて、3-アリール-1,5-ナフチリジン誘導体の新規な位置異性体シリーズが構築された . この方法は、パラジウムを触媒として、3-ブロモ-1,5-ナフチリジンとボロン酸を用いた .
生物活性
3-ブロモ-1,5-ナフチリジンを含む1,5-ナフチリジンは、さまざまな生物活性を示す . これらには以下が含まれます。
抗増殖活性:1,5-ナフチリジンは、有意な抗増殖活性を示した .
抗菌活性:これらの化合物は、抗菌特性も示す .
抗寄生虫活性:1,5-ナフチリジンは、抗寄生虫効果を持つことがわかった .
抗ウイルス活性:これらの化合物は、抗ウイルス特性を示した
Safety and Hazards
将来の方向性
1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .
作用機序
Target of Action
3-Bromo-1,5-naphthyridine is a derivative of 1,5-naphthyridine These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
Alkyl halides, a class of compounds to which 3-bromo-1,5-naphthyridine belongs, are known to react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This reaction occurs through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
3-Bromo-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and cross-coupling reactions . This compound interacts with various enzymes and proteins, often acting as a ligand that binds to metal ions. For instance, it can form complexes with palladium, which are used in Suzuki cross-coupling reactions to create derivatives of 1,5-naphthyridine . These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.
Cellular Effects
The effects of 3-Bromo-1,5-naphthyridine on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-1,5-naphthyridine can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-Bromo-1,5-naphthyridine exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions and form stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or catalytic activity. Furthermore, 3-Bromo-1,5-naphthyridine can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s bromine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1,5-naphthyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that 3-Bromo-1,5-naphthyridine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can be observed over several days or weeks.
Dosage Effects in Animal Models
The effects of 3-Bromo-1,5-naphthyridine in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, 3-Bromo-1,5-naphthyridine can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3-Bromo-1,5-naphthyridine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic flux. For example, 3-Bromo-1,5-naphthyridine may inhibit certain dehydrogenases, leading to changes in the levels of key metabolic intermediates. These effects can have downstream consequences on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 3-Bromo-1,5-naphthyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. For instance, 3-Bromo-1,5-naphthyridine may be transported into the nucleus by nuclear transport proteins, allowing it to interact with DNA and RNA.
Subcellular Localization
The subcellular localization of 3-Bromo-1,5-naphthyridine is critical for its activity and function . This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, 3-Bromo-1,5-naphthyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
特性
IUPAC Name |
3-bromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDPFYKQAQVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512182 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-71-8 | |
| Record name | 3-Bromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction 3-bromo-1,5-naphthyridine undergoes with potassium amide in liquid ammonia?
A1: The research paper focuses on the reactivity of 3-bromo-1,5-naphthyridine with potassium amide (KNH2) in liquid ammonia. While the abstract doesn't specify the exact reaction products, it suggests that the reaction leads to ring transformations. [] This type of reaction is common for halogenated heterocycles in the presence of strong bases like potassium amide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)










